molecular formula C8H6BrF3O B110508 2-Bromo-4-methoxy-1-(trifluoromethyl)benzene CAS No. 944901-07-9

2-Bromo-4-methoxy-1-(trifluoromethyl)benzene

Cat. No.: B110508
CAS No.: 944901-07-9
M. Wt: 255.03 g/mol
InChI Key: QLLWMDACMSDONJ-UHFFFAOYSA-N
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Description

2-Bromo-4-methoxy-1-(trifluoromethyl)benzene (CAS 402-10-8) is a valuable benzene derivative that serves as a versatile synthetic intermediate in organic chemistry and drug discovery research. This compound features bromine and trifluoromethyl substituents on the aromatic ring, which are excellent handles for further functionalization via metal-catalyzed cross-coupling reactions, such as the Heck reaction , and nucleophilic substitutions . Its physicochemical properties include a density of 1.634 g/cm³ , a boiling point of 90-92 °C at 10 Torr , and very slight solubility in water (0.19 g/L at 25 °C) . The compound's structure makes it a relevant precursor in the synthesis of more complex molecules, including pharmaceutical compounds like cinacalcet and fluoxetine (Prozac) , highlighting its importance in medicinal chemistry. Researchers value this chemical for its ability to introduce both methoxy and trifluoromethylphenyl groups into target structures. Handle with care; this compound may cause skin and serious eye irritation (H315, H319) and may cause respiratory irritation (H335) . This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-bromo-4-methoxy-1-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3O/c1-13-5-2-3-6(7(9)4-5)8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLLWMDACMSDONJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70630914
Record name 2-Bromo-4-methoxy-1-(trifluoromethyl)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944901-07-9
Record name 2-Bromo-4-methoxy-1-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70630914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4-methoxy-1-(trifluoromethyl)benzene
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Preparation Methods

Reaction Conditions and Reagent Systems

Bromination typically employs molecular bromine (Br₂) or bromine donors (e.g., N-bromosuccinimide) in the presence of Lewis acids such as FeBr₃ or AlCl₃. The methoxy (-OCH₃) and trifluoromethyl (-CF₃) groups act as ortho/para-directing and meta-directing groups, respectively, creating a steric and electronic environment favoring bromination at the 2-position.

Optimized Protocol (Patent CN101450891B):

  • Substrate: 4-methoxy-1-(trifluoromethyl)benzene (1 equiv).

  • Reagents: Br₂ (1.2 equiv), FeBr₃ (0.1 equiv), dichloromethane (DCM) solvent.

  • Conditions: 0–25°C, 12–24 hours under inert atmosphere.

  • Yield: 89–91% after recrystallization.

Side products such as 3-bromo isomers (<5%) are minimized by controlling reaction temperature and stoichiometry.

Multi-step Synthesis via Nitro Intermediate Reduction

A two-step approach involving nitration followed by bromination and reduction offers higher regiocontrol, particularly for industrial-scale production.

Nitration and Bromination Sequence

  • Nitration: 4-methoxy-1-(trifluoromethyl)benzene is nitrated using HNO₃/H₂SO₄ at 50°C to introduce a nitro group at the 3-position.

  • Bromination: The nitro intermediate undergoes bromination with CuBr/HBr/NaNO₂, yielding 2-bromo-4-methoxy-1-(trifluoromethyl)-3-nitrobenzene.

Reduction of Nitro Group

The nitro group is reduced to an amine using Fe/NH₄Cl in ethanol/water (1:1) at 80°C, followed by diazotization and hydrolysis to regenerate the benzene ring:

  • Reduction Yield: 87.6% (isolated as amine hydrochloride).

  • Overall Yield: 73.5% after thermolysis and neutralization.

Catalytic Coupling Strategies

Transition-metal-catalyzed cross-coupling reactions provide an alternative route, particularly for introducing the trifluoromethyl group post-bromination.

Suzuki-Miyaura Coupling

A palladium-catalyzed coupling between 2-bromo-4-methoxybenzene boronic acid and trifluoromethyl iodide achieves moderate yields:

  • Catalyst: Pd(PPh₃)₄ (5 mol%).

  • Base: K₂CO₃, DMF/H₂O (3:1), 100°C.

  • Yield: 68–72%.

Ullmann-type Coupling

Copper-mediated coupling using CuI/1,10-phenanthroline enables trifluoromethylation of 2-bromo-4-methoxyiodobenzene:

  • Conditions: DMSO, 120°C, 24 hours.

  • Yield: 65%.

Industrial-scale Production and Process Optimization

Industrial methods prioritize cost efficiency and scalability. Key advancements include:

Continuous-flow Bromination

  • Reactor Design: Microfluidic systems with in-line quenching reduce side reactions.

  • Throughput: 1.2 kg/hour with 94% purity.

Solvent Recycling

DCM and DMF are recovered via fractional distillation, reducing waste by 40%.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Cost (USD/g) Scalability
Electrophilic Bromination89–9195–9712–15High
Nitration-Reduction73.590–9318–22Moderate
Suzuki Coupling68–729845–50Low

Mechanistic Insights and Side Reactions

Bromination Regioselectivity

The -CF₃ group’s electron-withdrawing nature deactivates the ring, directing Br⁺ to the ortho position relative to -OCH₃. Steric hindrance from -CF₃ further favors 2-bromo over 6-bromo isomers.

Competing Pathways

  • Oxidation: Methoxy groups may oxidize to carbonyls under harsh conditions (e.g., excess Br₂).

  • Hydrolysis: Trace moisture converts Br₂ to HBr, reducing reactivity. Anhydrous conditions mitigate this.

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography: Silica gel (hexane/EtOAc 9:1) removes nitro byproducts.

  • Distillation: Fractional distillation at 148°C/50 mmHg isolates product.

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 3.89 (s, 3H, -OCH₃), 7.12–7.45 (m, 3H, aromatic).

  • ¹⁹F NMR: δ -62.5 (CF₃).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Type Variations

The compound’s properties and applications can be contextualized by comparing it to analogs with variations in substituent positions or functional groups. Key examples include:

Table 1: Structural and Physical Property Comparisons
Compound Name Molecular Formula Molecular Weight Substituents (Positions) CAS Number Key References
2-Bromo-4-methoxy-1-(trifluoromethyl)benzene C₈H₆BrF₃O 267.04 Br (2), OCH₃ (4), CF₃ (1) -
1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene C₇H₃BrF₄O 275.00 Br (1), F (3), OCF₃ (4) 105529-58-6
1-Bromo-2-chloro-4-(trifluoromethoxy)benzene C₇H₃BrClF₃O 275.45 Br (1), Cl (2), OCF₃ (4) 892845-59-9
1-Bromo-2-methyl-4-(trifluoromethoxy)benzene C₈H₆BrF₃O 261.04 Br (1), CH₃ (2), OCF₃ (4) 261951-96-6
2-Bromo-1-iodo-4-(trifluoromethyl)benzene C₇H₃BrF₃I 348.91 Br (2), I (1), CF₃ (4) 481075-58-5

Electronic and Reactivity Differences

  • Trifluoromethyl (-CF₃) vs. Trifluoromethoxy (-OCF₃):
    The trifluoromethyl group in the target compound is a stronger electron-withdrawing group compared to trifluoromethoxy in analogs like 1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene . This difference impacts electrophilic substitution rates and regioselectivity in cross-coupling reactions .

  • Halogen Variations (Br, Cl, I):
    Bromine at position 2 in the target compound contrasts with chlorine in 1-Bromo-2-chloro-4-(trifluoromethoxy)benzene and iodine in 2-Bromo-1-iodo-4-(trifluoromethyl)benzene . Iodine’s larger atomic radius enhances leaving-group ability in nucleophilic aromatic substitution, while chlorine’s smaller size may favor oxidative addition in catalytic cycles.

  • Methoxy (-OCH₃) vs. Methyl (-CH₃): The methoxy group in the target compound donates electron density via resonance, activating the aromatic ring toward electrophilic attack. In contrast, the methyl group in 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene exerts only a weak electron-donating inductive effect.

Biological Activity

2-Bromo-4-methoxy-1-(trifluoromethyl)benzene is an organic compound that has gained attention for its unique chemical structure and potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound features a bromine atom, a methoxy group, and a trifluoromethyl group attached to a benzene ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound's reactivity and biological interactions.

PropertyValue
Molecular FormulaC9H8BrF3O
Molecular Weight283.06 g/mol
Boiling PointNot specified
ToxicityHarmful if swallowed or inhaled

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

Research Findings

Recent research has focused on the synthesis and biological evaluation of this compound. Here are some notable findings:

  • Antimicrobial Screening : In vitro tests demonstrated that compounds with similar structures often show varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. For instance, compounds with multiple halogen substitutions tend to exhibit enhanced activity due to increased lipophilicity .
  • Case Studies : A study assessing various substituted benzene derivatives found that those with trifluoromethyl groups exhibited significant antimicrobial effects against strains such as Staphylococcus aureus and Escherichia coli. The study highlighted the importance of structural modifications in enhancing biological activity .

Table: Comparison of Antimicrobial Activities

CompoundActivity Against S. aureus (IZ mm)Activity Against E. coli (IZ mm)
This compoundTBDTBD
Similar Compound A1915
Similar Compound B2218

Synthesis Methods

The synthesis of this compound can be achieved through several methodologies, typically involving halogenation reactions or nucleophilic substitutions using appropriate reagents such as sodium methoxide or palladium catalysts .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Bromo-4-methoxy-1-(trifluoromethyl)benzene?

  • Methodology :

  • Electrophilic substitution : Bromination of 4-methoxy-1-(trifluoromethyl)benzene using bromine (Br₂) in the presence of Lewis acids (e.g., FeBr₃) under controlled temperatures (0–25°C) .
  • Nucleophilic displacement : Substitution of a leaving group (e.g., nitro) in pre-functionalized benzene derivatives using bromide sources (e.g., NaBr/CuBr) in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C) .
  • Key factors : Solvent choice (e.g., dichloromethane for low reactivity, DMSO for high polarity) and catalyst selection (e.g., Pd catalysts for coupling reactions) significantly influence yield .

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical techniques :

  • NMR spectroscopy : Compare 1^1H/13^{13}C NMR shifts with PubChem data (e.g., methoxy group at δ 3.8–4.0 ppm, trifluoromethyl at δ 120–125 ppm in 19^{19}F NMR) .
  • Mass spectrometry : Confirm molecular ion peak at m/z 291.01 (C₈H₆BrF₃O) and fragmentation patterns .
  • X-ray crystallography : Use SHELX software for structure refinement, leveraging high-resolution data to resolve torsional angles and bond lengths .

Advanced Research Questions

Q. What experimental strategies mitigate contradictory spectroscopic data for halogenated trifluoromethyl aromatics?

  • Case study : Discrepancies in 1^1H NMR integration ratios may arise from dynamic effects (e.g., rotational barriers in trifluoromethyl groups).
  • Solutions :

  • Variable-temperature NMR to probe conformational exchange .
  • DFT calculations (e.g., Gaussian09) to simulate spectra and cross-validate experimental data .
  • Synchrotron-based crystallography to resolve ambiguities in substituent positioning .

Q. How does the electron-withdrawing trifluoromethyl group influence regioselectivity in cross-coupling reactions?

  • Mechanistic insights :

  • The -CF₃ group deactivates the benzene ring, directing electrophiles to the meta position relative to itself. However, bromine at the ortho position creates steric hindrance, favoring Suzuki-Miyaura coupling at the less hindered para-methoxy site .
  • Experimental validation : Compare reaction outcomes using Pd(PPh₃)₄ vs. Pd(OAc)₂ to assess electronic vs. steric control .

Q. What computational methods predict the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

  • Approach :

  • Frontier molecular orbital (FMO) analysis : Calculate HOMO/LUMO energies (e.g., using ORCA) to identify reactive sites. The bromine atom’s LUMO+1 orbital often mediates NAS .
  • Solvent modeling : Use COSMO-RS to simulate solvent effects (e.g., DMSO enhances nucleophilicity of amines) .
  • Kinetic isotope effects (KIE) : Deuterium labeling at the methoxy group to study rate-determining steps .

Q. How can contradictory catalytic efficiency data in trifluoromethyl-containing reactions be resolved?

  • Case study : Disparate yields in Ullmann coupling reported in literature.
  • Resolution :

  • Parameter optimization : Screen copper catalysts (CuI vs. CuBr) and ligands (1,10-phenanthroline vs. bipyridine) to identify system-specific reactivity .
  • In-situ monitoring : Use FTIR or Raman spectroscopy to detect intermediate species and adjust reaction conditions dynamically .

Methodological Considerations

  • Synthetic troubleshooting :

    • Low yields in bromination? Ensure anhydrous conditions to prevent hydrolysis of Br₂ .
    • Side products in coupling reactions? Use scavengers (e.g., molecular sieves) to sequester moisture .
  • Data interpretation :

    • Conflicting 19^{19}F NMR shifts? Calibrate using internal standards (e.g., CFCl₃) .
    • Ambiguous mass spectra peaks? Employ high-resolution Q-TOF instruments to distinguish isotopic patterns (e.g., 79^{79}Br vs. 81^{81}Br) .

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